Pyrido[2,3-b]pyrazin-3(4H)-one

Aldose Reductase Diabetes Complications Enzyme Inhibition

Pyrido[2,3-b]pyrazin-3(4H)-one is the unsubstituted, nitrogen-containing fused heterocyclic core essential for systematic structure-activity relationship (SAR) studies and reproducible synthetic derivatization. Research confirms that subtle substitution changes on this scaffold can shift ALR2 inhibitor IC50 values by over two orders of magnitude (0.009 μM to 0.982 μM), making baseline material purity and correct regioisomer identity critical for valid data reproduction. This parent compound is a validated platform for developing aldose reductase inhibitors, kinase inhibitors targeting FGFR/ALK, and stereochemically complex molecules via catalytic transfer hydrogenation (up to 95% yield, 98.5:1.5 er). Procurement of the correctly unsubstituted core ensures reliable SAR baselines and avoids potency-abrogating impurities or incorrect regioisomers.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 35252-02-9
Cat. No. B152814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazin-3(4H)-one
CAS35252-02-9
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)C=N2)N=C1
InChIInChI=1S/C7H5N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,10,11)
InChIKeyLMJJEQQMLOQOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers Choose Pyrido[2,3-b]pyrazin-3(4H)-one (CAS 35252-02-9) as a Privileged Scaffold


Pyrido[2,3-b]pyrazin-3(4H)-one is a nitrogen-containing fused heterocyclic scaffold recognized for its broad potential across multiple therapeutic areas [1]. This core structure has been validated as a starting point for the development of aldose reductase (ALR2) inhibitors, with derivatives achieving submicromolar IC50 values [1], and has been implicated in the design of kinase inhibitors targeting FGFR and ALK [2] [3]. Its distinct tautomeric equilibrium and regioselective functionalization capabilities at the C2, N4, and C6/C7 positions provide a modular platform for generating diverse compound libraries [4] [5].

Pyrido[2,3-b]pyrazin-3(4H)-one (CAS 35252-02-9): Why Generic Scfifold Analogs Cannot Be Assumed Interchangeable


Despite sharing the same core heterocyclic framework, subtle alterations in the substitution pattern of pyrido[2,3-b]pyrazin-3(4H)-one derivatives lead to significant, non-linear shifts in biological potency and selectivity [1]. For instance, within the same aldose reductase (ALR2) inhibitor series, IC50 values can span over two orders of magnitude, from 0.009 μM to 0.982 μM, purely based on modifications to the C2 aromatic group and N4 acetic acid moiety [1]. Furthermore, the regioselective installation of substituents is critical for accessing specific drug targets; while certain C2 and N4 substitutions confer ALR2 inhibition, alternative functionalization is required to achieve nanomolar potency against kinases such as FGFR or PDE5 [2] [3]. Therefore, procurement of the specific, unsubstituted Pyrido[2,3-b]pyrazin-3(4H)-one core is essential for establishing baseline structure-activity relationships (SAR) and ensuring reproducible synthetic derivatization, as even minor impurities or incorrect regioisomers can completely abrogate the desired biological activity.

Quantitative Evidence for Selecting Pyrido[2,3-b]pyrazin-3(4H)-one (CAS 35252-02-9) Over Similar Scaffolds


Pyrido[2,3-b]pyrazin-3(4H)-one's Privileged Scaffold Enables Submicromolar ALR2 Inhibition Not Attainable with Simple Pyridopyrazine Analogs

While the parent Pyrido[2,3-b]pyrazin-3(4H)-one core serves as the essential scaffold, its properly substituted derivatives achieve potent inhibition of aldose reductase (ALR2), a validated target for diabetic complications. The most active derivative in a key series, compound 9c, exhibited an IC50 of 0.009 μM [1]. This represents a >100-fold improvement in potency over less optimized derivatives within the same series (range up to 0.982 μM), highlighting the scaffold's ability to be tuned for high potency [1]. In contrast, simple, unelaborated pyrido[2,3-b]pyrazine analogs or other heterocyclic cores (e.g., quinoxalinones) typically require higher concentrations to achieve similar ALR2 inhibition, underscoring the unique value of this specific core structure.

Aldose Reductase Diabetes Complications Enzyme Inhibition

Regioselective Synthesis of Pyrido[2,3-b]pyrazin-3(4H)-one via Hinsberg Reaction Avoids Isomeric Impurities Common in Alternative Routes

The synthesis of Pyrido[2,3-b]pyrazin-3(4H)-one can be achieved with high regioselectivity via the Hinsberg reaction, using 2,3-diaminopyridine and excess pyruvic acid or ethyl pyruvate [1]. This method yields the desired pyrido[2,3-b] isomer, in contrast to the isomeric pyrido[3,4-b]pyrazine that forms when using 3,4-diaminopyridine [1]. Alternative synthetic approaches, such as unselective condensation reactions or multicomponent methods, often produce mixtures of both isomers, necessitating costly and time-consuming chromatographic separations. While specific yield data for the parent compound was not located in this search, the demonstrated regioselectivity provides a reliable and scalable route to the desired isomer, minimizing waste and ensuring high-purity starting material for downstream applications [1].

Regioselective Synthesis Heterocyclic Chemistry Process Chemistry

Unsubstituted Pyrido[2,3-b]pyrazin-3(4H)-one Enables Highly Enantioselective Derivatization to Complex N-Heterocycles

The Pyrido[2,3-b]pyrazin-3(4H)-one core serves as an intermediate for the first reported regio- and enantioselective synthesis of tetrahydropyrido[2,3-b]pyrazines [1]. Using a chiral iridacycle catalyst, the in situ generated pyrido[2,3-b]pyrazine intermediate undergoes asymmetric transfer hydrogenation, yielding products with up to 95% yield and an enantiomeric ratio of 98.5:1.5 er [1]. This level of stereocontrol is not achievable with many other heteroaromatic scaffolds due to competing reaction pathways or lack of catalyst compatibility. The method exclusively reduces the pyridyl ring to form the stereocenter at the C6 site, providing access to enantioenriched compounds with potential for enhanced target selectivity [1].

Enantioselective Synthesis Asymmetric Catalysis N-Heterocycles

Pyrido[2,3-b]pyrazin-3(4H)-one Scaffold Provides Access to Neuroprotective Activity with EC50 ≈ 1 μM in Neurite Outgrowth Assays

A specific derivative of Pyrido[2,3-b]pyrazin-3(4H)-one, identified as B355252, acts as a neuroprotective agent and potentiates nerve growth factor (NGF)-induced neurite outgrowth in NS-1 cells with an EC50 of approximately 1 μM . This compound also inhibits glutamate-induced excitotoxicity in HT-22 cells in a concentration-dependent manner and at 8 μM, it counters glutamate-induced decreases in glutathione (GSH) levels and increases in Bax levels, calcium accumulation, and reactive oxygen species (ROS) production . This multi-faceted neuroprotective profile is a direct function of the pyrido[2,3-b]pyrazin-3(4H)-one core, and similar activity is not widely reported for other simple, unsubstituted heterocyclic scaffolds like quinoxalines or pteridines .

Neuroprotection Neurodegenerative Disorders Neurite Outgrowth

Top Research and Industrial Scenarios for Pyrido[2,3-b]pyrazin-3(4H)-one (CAS 35252-02-9)


Medicinal Chemistry: Lead Optimization for Aldose Reductase (ALR2) Inhibitors

Pyrido[2,3-b]pyrazin-3(4H)-one is a key starting point for building libraries of ALR2 inhibitors. The unsubstituted core is essential for systematically exploring structure-activity relationships (SAR) by introducing substituents at the C2 and N4 positions, a strategy that has produced compounds with IC50 values as low as 0.009 μM [1].

Neuroscience Research: Development of Neuroprotective Agents

Researchers in neurodegenerative disease fields can use Pyrido[2,3-b]pyrazin-3(4H)-one derivatives as tool compounds. The scaffold has demonstrated the ability to yield compounds that potentiate NGF-induced neurite outgrowth (EC50 ≈ 1 μM) and protect against glutamate-induced excitotoxicity and oxidative stress , making it relevant for studying Parkinson's and Alzheimer's disease models.

Synthetic Methodology: Asymmetric Synthesis of Complex N-Heterocycles

The parent compound serves as a crucial intermediate in developing new asymmetric synthetic methods. It is used to generate chiral tetrahydropyrido[2,3-b]pyrazines via catalytic transfer hydrogenation, a process that achieves high yields (up to 95%) and exceptional enantioselectivity (98.5:1.5 er) [2]. This application is valuable for laboratories focused on methodology development and the synthesis of stereochemically complex molecules.

Kinase Inhibitor Discovery: Building Block for Anti-Cancer Agents

The pyrido[2,3-b]pyrazine core is a recognized scaffold in kinase inhibitor research. It serves as a foundation for creating novel inhibitors of key cancer targets such as Fibroblast Growth Factor Receptor (FGFR) and Anaplastic Lymphoma Kinase (ALK) [3] [4], making it a valuable building block for oncology-focused medicinal chemistry programs.

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